molecular formula C18H19NO3S B2480534 1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine CAS No. 1607277-88-2

1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine

Cat. No.: B2480534
CAS No.: 1607277-88-2
M. Wt: 329.41
InChI Key: VVRUNTUKRCXGJV-UHFFFAOYSA-N
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Description

1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine is a synthetic organic compound characterized by its unique structure, which includes a thiolane ring, a phenylfuran moiety, and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine typically involves multiple steps:

    Formation of the Phenylfuran Moiety: The phenylfuran component can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the intermediate compound with propargyl bromide under basic conditions.

    Formation of the Thiolane Ring: The thiolane ring is introduced through a cyclization reaction involving a suitable sulfur-containing reagent.

    Final Assembly: The final compound is obtained by coupling the phenylfuran moiety with the thiolane ring under appropriate conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the alkyne to an alkene or alkane.

    Substitution: The phenylfuran moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes, alkanes, and reduced thiolane derivatives.

    Substitution: Various substituted phenylfuran derivatives.

Scientific Research Applications

1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with a benzofuran moiety, which share some structural similarities with the phenylfuran component.

    Thiolane Derivatives: Compounds containing a thiolane ring, which may exhibit similar chemical reactivity.

    Propargyl Compounds: Compounds with a prop-2-ynyl group, which can undergo similar types of reactions.

Uniqueness

1,1-Dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine is unique due to its combination of a thiolane ring, phenylfuran moiety, and prop-2-ynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

1,1-dioxo-N-[(5-phenylfuran-2-yl)methyl]-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-2-11-19(16-10-12-23(20,21)14-16)13-17-8-9-18(22-17)15-6-4-3-5-7-15/h1,3-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRUNTUKRCXGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=C(O1)C2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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